![molecular formula C15H12ClN3S2 B12610476 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-28-7](/img/structure/B12610476.png)
4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-Chlor-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidin ist eine heterocyclische Verbindung, die einen Thiazolring enthält, der mit einem Pyrimidinring verschmolzen ist. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie, Agrochemikalien und Materialwissenschaften, von großem Interesse. Das Vorhandensein von sowohl Schwefel- als auch Stickstoffatomen im Thiazolring sowie dem Pyrimidinring trägt zu seinen einzigartigen chemischen Eigenschaften und Reaktivitäten bei.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 4-[2-Chlor-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidin beinhaltet typischerweise die Hantzsch-Thiazolsynthese. Diese Methode beinhaltet die Reaktion eines substituierten Thioharnstoffs mit α-Halogenketonen in Gegenwart eines Lösungsmittels wie Ethanol . Die Reaktionsbedingungen erfordern oft eine milde Erwärmung, um die Bildung des Thiazolrings zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten, aber in größerem Maßstab umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus kann die Verwendung von grünen Lösungsmitteln und Katalysatoren den Prozess umweltfreundlicher gestalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-[2-Chlor-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom im Thiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate mit veränderten elektronischen Eigenschaften zu bilden.
Substitution: Das Chloratom kann durch andere Nucleophile substituiert werden, was zu einer Vielzahl von Derivaten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung geeigneter Lösungsmittel, um eine hohe Selektivität und Ausbeute zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation des Schwefelatoms zur Bildung von Sulfoxiden oder Sulfonen führen, während die Substitution des Chloratoms zu einer Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen führen kann.
Wissenschaftliche Forschungsanwendungen
4-[2-Chlor-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Diese Verbindung wird auf ihr Potenzial als antimikrobielles, antifungales und Antikrebsmittel untersucht. Seine einzigartige Struktur ermöglicht es ihm, mit verschiedenen biologischen Zielen zu interagieren, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.
Agrochemikalien: Die Verbindung wird auf ihre potenzielle Verwendung als Pestizid oder Herbizid untersucht, da sie biologische Prozesse in Schädlingen und Unkräutern stören kann.
Materialwissenschaften: Die einzigartigen elektronischen Eigenschaften der Verbindung machen sie für die Verwendung bei der Entwicklung von Sensoren, Farbstoffen und anderen fortschrittlichen Materialien geeignet.
Wirkmechanismus
Der Wirkmechanismus von 4-[2-Chlor-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Beispielsweise kann die Verbindung in medizinischen Anwendungen Enzyme oder Rezeptoren hemmen, die für das Überleben von Krankheitserregern oder Krebszellen entscheidend sind . Das Vorhandensein der Thiazol- und Pyrimidinringe ermöglicht es der Verbindung, starke Wechselwirkungen mit diesen Zielen einzugehen, was zu ihren biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 4-[2-Chloro-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells . The presence of the thiazole and pyrimidine rings allows the compound to form strong interactions with these targets, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfathiazol: Ein antimikrobielles Medikament, das einen Thiazolring enthält.
Ritonavir: Ein antiretrovirales Medikament mit einem Thiazol-Bestandteil.
Tiazofurin: Ein Antikrebsmittel mit einem Thiazolring.
Einzigartigkeit
4-[2-Chlor-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidin ist einzigartig durch die Kombination der Thiazol- und Pyrimidinringe sowie der spezifischen Substituenten wie den Chlor- und Methylsulfanyl-Gruppen. Diese einzigartige Struktur verleiht ihr unterschiedliche chemische und biologische Eigenschaften, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
917808-28-7 |
|---|---|
Molekularformel |
C15H12ClN3S2 |
Molekulargewicht |
333.9 g/mol |
IUPAC-Name |
2-chloro-4-(3-methylphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C15H12ClN3S2/c1-9-4-3-5-10(8-9)12-13(21-14(16)19-12)11-6-7-17-15(18-11)20-2/h3-8H,1-2H3 |
InChI-Schlüssel |
JGBUCWRTGTVLCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)Cl)C3=NC(=NC=C3)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
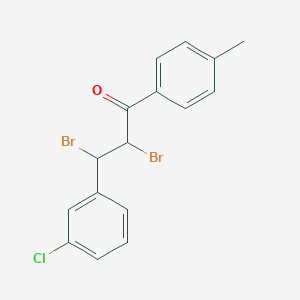
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
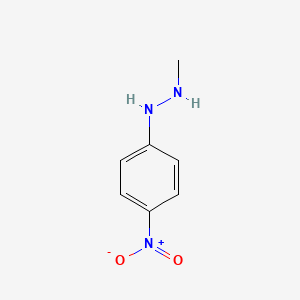
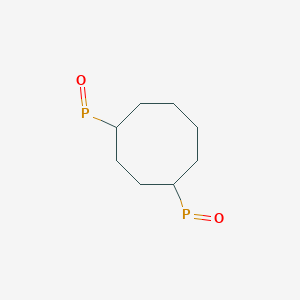
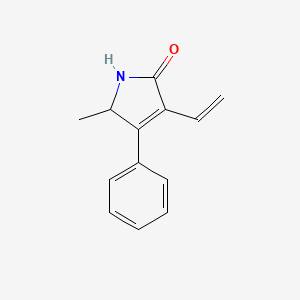
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
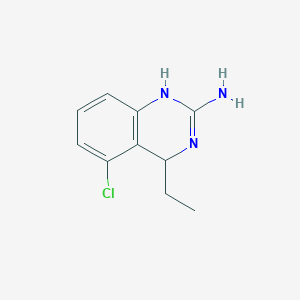
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)


![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
